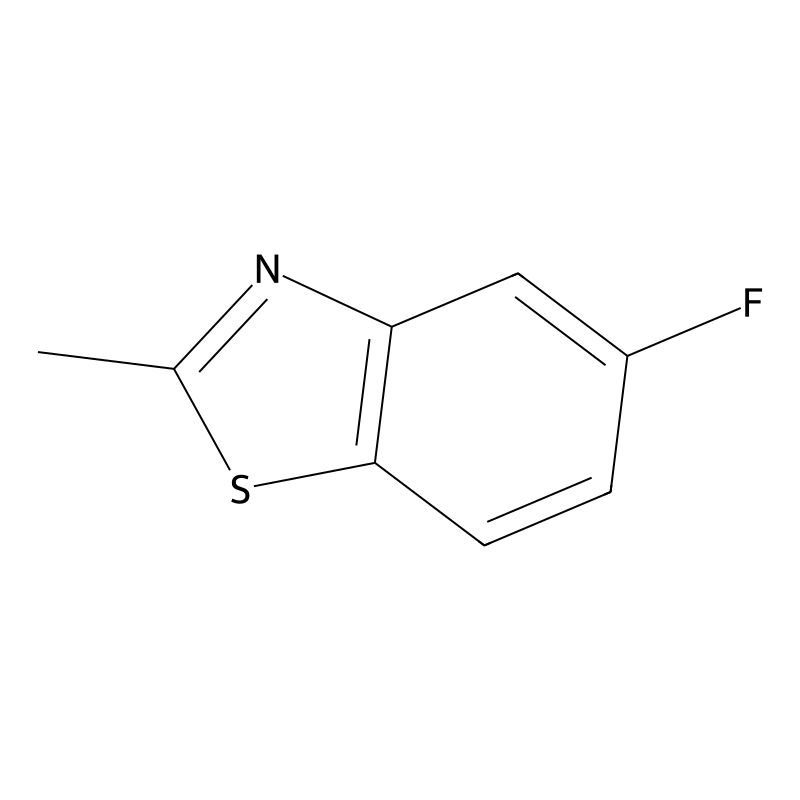

5-Fluoro-2-methylbenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-2-methylbenzothiazole is an organic compound with the molecular formula CHFNS. It is classified as a benzothiazole derivative, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound appears as a white solid and has a melting point of approximately 108 degrees Celsius . The fluorine atom in its structure contributes to its unique chemical reactivity and biological properties.

Material Science

Researchers have investigated the potential of 5-F-2-MBT as a building block for the development of novel functional materials. For instance, studies have explored its use in the synthesis of polymers with desirable properties, such as improved thermal stability and conductivity [].

Medicinal Chemistry

Due to the presence of the nitrogen and sulfur atoms in its structure, 5-F-2-MBT has been studied for its potential biological activities. Research has been conducted to evaluate its properties as an antitumor agent, as well as its effects on various enzymes and other biological targets [, ].

Organic Chemistry

Scientists have employed 5-F-2-MBT as a reactant or intermediate in various organic synthesis reactions. Its unique chemical properties allow it to participate in different reaction pathways, making it a versatile tool for the synthesis of complex molecules [].

- Nucleophilic Substitution: The presence of the fluorine atom makes it a suitable substrate for nucleophilic attacks, allowing for the introduction of other functional groups.

- Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions, facilitating further derivatization.

- Condensation Reactions: It can undergo condensation with various nucleophiles to form more complex structures .

Research indicates that 5-fluoro-2-methylbenzothiazole exhibits significant biological activity. Notably, it has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. Its derivatives have shown promising results in inhibiting MAO-B with IC values lower than 0.017 μM, suggesting potent neuroprotective properties . Additionally, some studies have indicated its potential as an antimicrobial agent.

Several synthesis methods have been explored for 5-fluoro-2-methylbenzothiazole:

- Direct Fluorination: The compound can be synthesized through the direct fluorination of 2-methylbenzothiazole using fluorinating agents.

- Nucleophilic Substitution: Starting from 2-methylbenzothiazole, nucleophilic substitution reactions can introduce the fluorine atom at the desired position.

- Multi-step Synthesis: A more complex synthesis involving palladium-catalyzed reactions has been documented, which allows for greater control over the product's functionalization .

5-Fluoro-2-methylbenzothiazole finds applications in various fields, including:

- Pharmaceuticals: Its derivatives are explored as potential treatments for neurological disorders due to their MAO-B inhibitory activity.

- Agricultural Chemicals: The compound may serve as a precursor for developing agrochemicals with fungicidal or herbicidal properties.

- Materials Science: Its unique chemical properties make it a candidate for developing novel materials with specific electronic or optical characteristics .

Interaction studies have focused on the compound's effects on biological systems, particularly regarding its inhibition of monoamine oxidase B. These studies utilize both experimental and computational approaches to evaluate binding affinities and mechanisms of action. The findings suggest that structural modifications can enhance its inhibitory potency and selectivity against MAO-B .

Several compounds share structural similarities with 5-fluoro-2-methylbenzothiazole, including:

| Compound Name | Molecular Formula | Notable Properties |

|---|---|---|

| 2-Methylbenzothiazole | CHNS | Basic benzothiazole structure without fluorine |

| 5-Chloro-2-methylbenzothiazole | CHClNS | Similar reactivity but with chlorine instead of fluorine |

| Benzothiazole | CHNS | Parent compound; lacks additional methyl or halogen substituents |

| 5-Fluoro-2-benzothiazole | CHF N S | Contains fluorine but lacks the methyl group |

Uniqueness of 5-Fluoro-2-methylbenzothiazole

The uniqueness of 5-fluoro-2-methylbenzothiazole lies in its combination of the methyl and fluorine substituents on the benzothiazole ring. This specific arrangement enhances its reactivity and biological activity compared to other derivatives, making it particularly valuable in medicinal chemistry and material science applications.